1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate is a photochromic compound belonging to the spiropyran family. These compounds are known for their ability to change color upon exposure to light, making them valuable in various applications such as optical memory devices, displays, and sensors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate typically involves the reaction of 1’,3’,3’-trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2’-indoline) with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate undergoes various chemical reactions, including:
Photochromic Reactions: The compound can switch between its closed-ring spiropyran form and open-ring merocyanine form upon exposure to ultraviolet light.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the indoline nitrogen or the acrylate group.
Common Reagents and Conditions:
Photochromic Reactions: Ultraviolet light (360-400 nm) is commonly used to induce the photochromic transition.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Wissenschaftliche Forschungsanwendungen
1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate has a wide range of scientific research applications:
Chemistry: Used as a photochromic switch in various chemical systems to study light-induced reactions and processes.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Medicine: Investigated for potential use in photodynamic therapy and as a component in smart medical devices.
Industry: Utilized in the production of photochromic lenses, optical memory devices, and smart coatings.
Wirkmechanismus
The mechanism of action of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate involves the reversible switching between its spiropyran and merocyanine forms. This transition is induced by ultraviolet light, which causes a cleavage of the C-O bond in the spiropyran form, leading to the formation of the merocyanine form. The merocyanine form can revert to the spiropyran form either thermally or under visible light . This reversible switching is the basis for its photochromic properties and applications.
Vergleich Mit ähnlichen Verbindungen
1’,3’,3’-Trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2’-indoline): A precursor in the synthesis of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate.
1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline): Another photochromic compound with similar properties but different substituents.
Uniqueness: 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate is unique due to its specific photochromic properties and the presence of the acrylate group, which allows for further functionalization and incorporation into polymer matrices .
Eigenschaften
Molekularformel |
C22H21NO3 |
---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-yl) prop-2-enoate |
InChI |
InChI=1S/C22H21NO3/c1-5-20(24)25-16-10-11-19-15(14-16)12-13-22(26-19)21(2,3)17-8-6-7-9-18(17)23(22)4/h5-14H,1H2,2-4H3 |
InChI-Schlüssel |
BRBBYZGMQNNZQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)OC(=O)C=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.